molecular formula C24H22N2O8S B11456980 methyl [7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11456980
M. Wt: 498.5 g/mol
InChI Key: ZUDWJDVDFWNMTM-UHFFFAOYSA-N
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Description

METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazolopyridine core, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2 in aqueous solution at elevated temperatures.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with tubulin, a key protein in the formation of microtubules. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known anticancer agents like paclitaxel and vincristine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its thiazolopyridine core, which is not commonly found in other similar compounds. This unique structure contributes to its distinct mechanism of action and potential therapeutic applications .

Properties

Molecular Formula

C24H22N2O8S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-[7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H22N2O8S/c1-30-18(28)11-25-23-22(35-24(25)29)15(10-17(27)26(23)13-7-5-4-6-8-13)14-9-16-20(34-12-33-16)21(32-3)19(14)31-2/h4-9,15H,10-12H2,1-3H3

InChI Key

ZUDWJDVDFWNMTM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=CC=C5)OCO2)OC

Origin of Product

United States

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